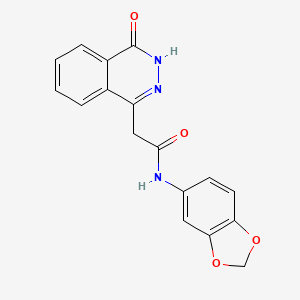
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is a derivative of galactose, a type of sugar. This compound is characterized by the presence of five acetyl groups and a thio group attached to the galactopyranose ring. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose typically involves the acetylation of beta-D-galactopyranose. The reaction conditions often include the use of acetic anhydride and a catalyst such as perchloric acid.
Análisis De Reacciones Químicas
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol.
Substitution: The acetyl groups can be substituted with other functional groups using reagents such as sodium methoxide.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Aplicaciones Científicas De Investigación
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose is used in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: This compound is investigated for its potential therapeutic applications, including as a prodrug.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose involves its interaction with specific enzymes and receptors. The acetyl groups can be cleaved by esterases, releasing the active thio-galactopyranose. This active form can then interact with molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
1,2,3,4,6-Penta-O-acetyl-1-thio-beta-D-galactopyranose can be compared with other acetylated sugars such as:
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Similar structure but lacks the thio group.
1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose: Different sugar moiety (glucose instead of galactose).
1,2,3,4,6-Penta-O-acetyl-beta-D-glucopyranose: Similar to the alpha form but with a different anomeric configuration.
Propiedades
Fórmula molecular |
C16H22O10S |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-acetylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O10S/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(26-12)27-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
Clave InChI |
CFAJEDWNNGFOQV-CWVYHPPDSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(prop-2-en-1-yl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14093796.png)

![[2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B14093807.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14093819.png)
![4-tert-butyl-N'-[(1Z)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]benzohydrazide](/img/structure/B14093832.png)
![alpha-D-[1-13C]GALACTOPYRANOSYL 1-PHOSPHATE DIPOTASSIUM SALT](/img/structure/B14093841.png)
![8-{2-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14093842.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2-hydroxy-4,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14093855.png)

![N,N'-bis[(Z)-[4-(dimethylamino)phenyl]methylideneamino]hexanediamide](/img/structure/B14093875.png)
![N-{3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propyl}adenosine](/img/structure/B14093881.png)
![8-(2-(4-(2,6-dichlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093882.png)
![3-[2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B14093886.png)
